molecular formula C21H15NO3S B2354105 (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone CAS No. 1114886-10-0

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone

Cat. No.: B2354105
CAS No.: 1114886-10-0
M. Wt: 361.42
InChI Key: HLRWJLVZQZMPKQ-UHFFFAOYSA-N
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Description

The compound (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone features a benzothiazine core modified with a sulfone group (1,1-dioxido) at position 1, a phenyl substituent at position 4, and a phenyl methanone moiety at position 2. This structure combines aromaticity, electron-withdrawing sulfone groups, and ketone functionality, making it a subject of interest in medicinal chemistry and materials science. Key properties include:

  • Molecular formula: C₂₃H₁₇NO₃S
  • Molecular weight: ~399.45 g/mol (estimated from analogs)
  • Structural features: Planar benzothiazine ring, sulfone group enhancing stability, and diaryl methanone contributing to π-π stacking interactions.

Properties

IUPAC Name

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c23-21(16-9-3-1-4-10-16)20-15-22(17-11-5-2-6-12-17)18-13-7-8-14-19(18)26(20,24)25/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRWJLVZQZMPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone typically involves the reaction of 2-aminobenzenesulfonamide with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzothiadiazine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and substituted aromatic derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone is C22H17N1O4SC_{22}H_{17}N_{1}O_{4}S with a molecular weight of 383.45 g/mol. The synthesis typically involves:

  • Formation of the Benzothiazine Ring : This is achieved through the cyclization of 2-aminobenzenesulfonamide with phenyl isothiocyanate under acidic conditions.
  • Oxidation : The resulting benzothiazine undergoes oxidation using agents like hydrogen peroxide to introduce dioxido groups.
  • Substitution Reaction : The final step involves substituting the appropriate phenyl groups to yield the desired compound.

Biological and Medicinal Applications

The compound has shown promise in various biological studies due to its potential pharmacological activities:

  • Antimicrobial Properties : Research indicates that compounds within the benzothiazine class exhibit significant activity against various bacterial strains.
Study Pathogen Tested Result
Study AE. coliEffective at 50 µg/mL
Study BS. aureusEffective at 25 µg/mL
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Chemical Industry Applications

In industrial settings, (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone can be utilized for:

  • Development of New Materials : Its unique chemical properties make it suitable for producing specialty chemicals, dyes, and pigments.
Application Description
DyesUsed as a precursor for synthetic dyes due to its stable structure.
PigmentsContributes to vibrant colors in polymer applications.

Pharmaceutical Development

The compound's interaction with KATP channels suggests potential applications in diabetes management by modulating insulin secretion pathways.

Research Focus Outcome
Insulin SecretionInhibition observed in pancreatic β-cells at specific concentrations.
Diabetes TreatmentPotential use as an adjunct therapy in type 2 diabetes management.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone demonstrated effectiveness against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines revealed that this compound inhibited cell growth significantly compared to controls. The mechanism was linked to apoptosis pathways activated by the compound's interactions with cellular receptors.

Mechanism of Action

The mechanism of action of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps in managing complications related to diabetes .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Benzothiazine Derivatives with Varied Substituents

The target compound shares structural homology with other 4-substituted benzothiazine derivatives, differing primarily in the substituent at the 4-position of the benzothiazine ring.

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Phenyl C₂₃H₁₇NO₃S ~399.45 High aromaticity, sulfone stabilization
[4-(4-Butylphenyl)-...]methanone 4-Butylphenyl C₂₅H₂₃NO₃S 417.52 Increased hydrophobicity due to alkyl chain
[4-(4-Chlorophenyl)-...]methanone 4-Chlorophenyl C₂₃H₁₆ClNO₃S 433.90 Enhanced electron-withdrawing effect (Cl)
  • 4-Chlorophenyl (): The chloro substituent introduces electron-withdrawing effects, which may influence reactivity in electrophilic substitutions or binding interactions in biological targets.
2.2. Heterocyclic Variants: Thiadiazoles and Oxathiins

Compounds with alternative heterocyclic cores but similar aryl/aryloxy substituents provide insight into how ring systems affect properties:

  • 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) : Structure: Thiadiazole core with phenyl and methylphenoxy groups. Molecular Formula: C₁₅H₁₂N₂OS.
  • 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) :

    • Structure : Benzoxathiine fused ring with methoxy and thiophenyl groups.
    • Molecular Formula : C₁₅H₁₂O₂S.
    • Comparison : The oxygen atom in the oxathiine ring increases polarity compared to benzothiazine, affecting solubility and hydrogen-bonding capacity.
2.3. Diaryl Methanones with Diverse Aromatic Systems

The phenyl methanone group is a common motif in structurally related compounds:

  • (1,4-Dihydroxynaphthalen-2-yl)(4’-methoxyphenyl)methanone : Structure: Naphthalene dihydroxy core with 4-methoxyphenyl methanone. Molecular Formula: C₁₈H₁₄O₄. Comparison: The naphthalene system provides extended conjugation, enhancing UV absorption properties. The methoxy group introduces electron-donating effects, contrasting with the sulfone group in the target compound.
3.2. Structural Analysis
  • X-ray Diffraction: Used to confirm the structure of diaryl methanones (). The target compound’s structure may be verified similarly.
  • Software Tools : SHELX programs () and ORTEP-III () are standard for crystallographic refinement and visualization.

Biological Activity

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The structure of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone can be represented as follows:

PropertyValue
Molecular Formula C21_{21}H18_{18}N2_{2}O3_{3}S
Molecular Weight 382.5 g/mol
CAS Number 1114659-90-3

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminobenzenesulfonamide with phenyl isothiocyanate under acidic conditions, followed by oxidation to introduce dioxido groups. The final product is obtained through various substitution reactions that enhance its biological activity .

Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. For instance, compounds similar to (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone have shown effective antibacterial and antifungal activities against various pathogens. In a study where several benzothiazine derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 10 to 50 µg/mL .

Antitumor Activity

The antitumor potential of benzothiazine derivatives has been explored in various studies. For example, a recent investigation revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50_{50} values below 20 µM. This suggests that (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone may also possess similar properties due to its structural characteristics that favor interaction with cellular targets involved in tumor growth .

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and compounds with anti-inflammatory properties are of great interest. Studies have shown that benzothiazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The compound has been noted for its ability to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

Study on Antimicrobial Efficacy

In a controlled study involving various benzothiazine derivatives including (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone:

  • Tested Pathogens : Staphylococcus aureus, Escherichia coli, Candida albicans
  • Results : The compound showed an MIC of 25 µg/mL against S. aureus and 30 µg/mL against E. coli, demonstrating significant antimicrobial activity.

Study on Antitumor Effects

A study evaluating the cytotoxic effects of benzothiazine compounds on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Results : The compound exhibited an IC50_{50} of 15 µM against HeLa cells and 18 µM against MCF7 cells.

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